molecular formula C18H19NO8 B11004002 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

Cat. No.: B11004002
M. Wt: 377.3 g/mol
InChI Key: JOTJLAPXBZGPKF-ZDUSSCGKSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-oxo-4-propyl-2H-chromen-7-ol.

    Acetylation: The chromen derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Aspartic Acid Coupling: The acetylated chromen derivative is coupled with L-aspartic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for anti-cancer therapies.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
  • 4-Chlorobenzoic acid
  • (S)-2-Ethoxy-4-[2-oxo-2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]ethyl]benzoic acid

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid is unique due to its specific chromen structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H19NO8

Molecular Weight

377.3 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanedioic acid

InChI

InChI=1S/C18H19NO8/c1-2-3-10-6-17(23)27-14-7-11(4-5-12(10)14)26-9-15(20)19-13(18(24)25)8-16(21)22/h4-7,13H,2-3,8-9H2,1H3,(H,19,20)(H,21,22)(H,24,25)/t13-/m0/s1

InChI Key

JOTJLAPXBZGPKF-ZDUSSCGKSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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